7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired 7-difluoromethyl derivative . When trifluoroacetic acid is used instead, 5-difluoromethyl derivatives are predominantly formed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: This is a common reaction where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess–Martin periodinane and activated manganese (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group is known to enhance the biological activity of the molecule by increasing its metabolic stability, lipophilicity, and binding affinity to receptors . This compound can inhibit the activity of certain enzymes, thereby disrupting essential biological pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains additional functional groups that may alter its biological activity.
Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate: Another derivative with different substituents that can affect its properties.
Uniqueness
The uniqueness of 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity, making it a promising candidate for further research and development .
Biological Activity
7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H6F2N4
- Molecular Weight : 186.15 g/mol
- CAS Number : 1872477-43-4
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Some derivatives have shown potential as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is involved in cancer cell proliferation and survival. For instance, compounds derived from this scaffold demonstrated IC50 values as low as 18 nM against PI3Kδ .
- Anti-inflammatory Effects : Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of cyclooxygenase enzymes (e.g., PGHS-2), which are critical in mediating inflammation .
- Psychopharmacological Properties : This class of compounds has also been explored for their effects on the central nervous system and their potential as non-benzodiazepine hypnotics .
Anticancer Activity
A study focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives reported that some compounds exhibited significant anticancer properties. The most potent compound showed an IC50 value of 18 nM against PI3Kδ and demonstrated selectivity over other isoforms .
Anti-inflammatory Activity
Research highlighted that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibit PGHS-2. A specific study noted that these compounds could reduce inflammation markers in vitro and in vivo models .
Psychopharmacological Studies
The potential use of pyrazolo[1,5-a]pyrimidines as sedative-hypnotics has been investigated. One notable compound from this class has been compared to traditional benzodiazepines, showing favorable safety profiles and efficacy .
Case Studies
Properties
Molecular Formula |
C8H11F2N3 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
7-(difluoromethyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H11F2N3/c1-5-4-12-13-6(7(9)10)2-3-11-8(5)13/h4,6-7,11H,2-3H2,1H3 |
InChI Key |
HYSSBEIJGUCKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NCCC(N2N=C1)C(F)F |
Origin of Product |
United States |
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